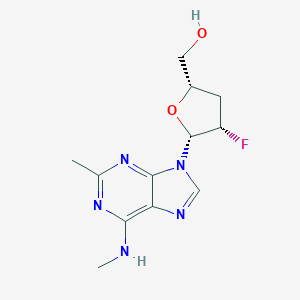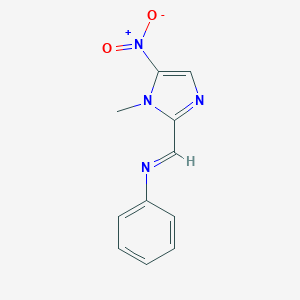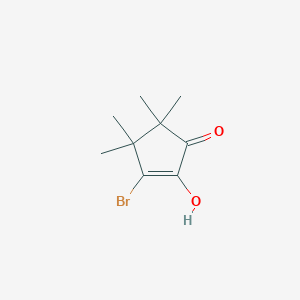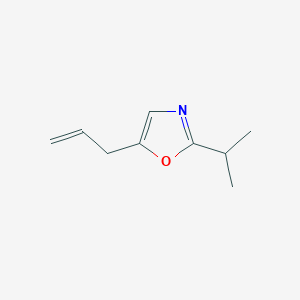
Iso-propyl-1,1,1,3,3,3-D6-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions. The molecular formula for Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride is CD3CH(NH2)CD3·HCl, and it has a molecular weight of 101.61 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride typically involves the deuteration of isopropylamine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the reaction of isopropylamine with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods
In an industrial setting, the production of Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride may involve large-scale catalytic exchange processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the deuterated product .
Analyse Des Réactions Chimiques
Types of Reactions
Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated nitriles or amides.
Reduction: It can be reduced to form deuterated hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various deuterated derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions include deuterated nitriles, amides, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes
Mécanisme D'action
The mechanism by which Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride exerts its effects is primarily through its role as a deuterated compound. Deuterium atoms have a greater mass than hydrogen atoms, which can influence the rate of chemical reactions and the stability of chemical bonds. This isotope effect is leveraged in various applications to study reaction mechanisms and improve the properties of pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropylamine: The non-deuterated analogue of Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride.
Hexafluoro-2-propanol: Another compound used in similar applications, particularly in organic synthesis and as a solvent
Uniqueness
Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride is unique due to its deuterium content, which provides distinct advantages in research and industrial applications. The presence of deuterium allows for the study of isotope effects and the development of deuterated drugs with potentially improved properties .
Propriétés
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYORFGKSZLPNW-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)


![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)







